molecular formula C7H12N4O B1476146 1-(3-Azidoazetidin-1-yl)butan-1-one CAS No. 2097992-28-2

1-(3-Azidoazetidin-1-yl)butan-1-one

Cat. No.: B1476146
CAS No.: 2097992-28-2
M. Wt: 168.2 g/mol
InChI Key: UIZFBCYPIYQTNW-UHFFFAOYSA-N
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Description

1-(3-Azidoazetidin-1-yl)butan-1-one is a compound belonging to the family of azetidine derivatives. It features a four-membered ring structure containing one nitrogen atom and three carbon atoms.

Preparation Methods

The synthesis of 1-(3-Azidoazetidin-1-yl)butan-1-one typically involves the following steps:

    Ring-Opening Reactions: The preparation often starts with the ring-opening of epoxides using sodium azide, leading to the formation of azido-hydroxyalkanes.

    Staudinger Reaction: The intermediate azido-hydroxyalkane is then subjected to a Staudinger reaction to yield the desired azetidine derivative.

Chemical Reactions Analysis

1-(3-Azidoazetidin-1-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group into an amine group.

    Substitution: The azido group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium azide for ring-opening and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Azidoazetidin-1-yl)butan-1-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive azido group.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development.

    Polymer Chemistry: It is used in the synthesis of polyamines through ring-opening polymerization, which has applications in creating antibacterial and antimicrobial coatings.

Mechanism of Action

The mechanism of action of 1-(3-Azidoazetidin-1-yl)butan-1-one involves its reactive azido group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

1-(3-Azidoazetidin-1-yl)butan-1-one can be compared with other azetidine derivatives, such as:

    Aziridines: These compounds also feature a nitrogen-containing ring but differ in ring size and stability.

    Other Azetidines: Similar compounds include those with different substituents on the azetidine ring, which can affect their reactivity and applications.

The uniqueness of this compound lies in its azido group, which provides distinct reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-7(12)11-4-6(5-11)9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZFBCYPIYQTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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